molecular formula C16H11Cl3O B12079405 (E)-1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one

(E)-1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one

Cat. No.: B12079405
M. Wt: 325.6 g/mol
InChI Key: MKRFMIVBRIFCRY-SOFGYWHQSA-N
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Description

1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chloro-3-methylbenzaldehyde and 2,6-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one
  • 1-(4-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one
  • 1-(4-chloro-3-methylphenyl)-3-phenylprop-2-en-1-one

Uniqueness

1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one is unique due to the presence of both chloro and methyl substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C16H11Cl3O

Molecular Weight

325.6 g/mol

IUPAC Name

(E)-1-(4-chloro-3-methylphenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H11Cl3O/c1-10-9-11(5-7-13(10)17)16(20)8-6-12-14(18)3-2-4-15(12)19/h2-9H,1H3/b8-6+

InChI Key

MKRFMIVBRIFCRY-SOFGYWHQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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